molecular formula C19H16N6O3 B2627922 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-43-8

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2627922
CAS No.: 892763-43-8
M. Wt: 376.376
InChI Key: IAISLJFUNOYJBG-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, and triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

    Construction of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Final Coupling: The final step involves coupling the benzodioxole-oxadiazole intermediate with the triazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the oxadiazole ring, potentially using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of N-alkylated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to a cascade of cellular events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid

Uniqueness

Compared to similar compounds, 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine stands out due to its combination of three distinct functional groups. This unique structure allows for a broader range of chemical reactions and potential biological activities, making it a versatile and valuable compound in various fields of research.

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its anticancer properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an oxadiazole and a triazole ring. The structural complexity suggests potential interactions with various biological targets. The IUPAC name reflects the intricate design aimed at enhancing biological efficacy.

Anticancer Properties

Research has indicated that compounds containing the benzodioxole structure exhibit significant anticancer activity. A study published in NCBI demonstrated that derivatives of benzodioxole were synthesized and evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The study highlighted the following findings:

  • Cytotoxicity : The compound exhibited notable cytotoxic effects on A549 and C6 cell lines while showing low toxicity to NIH/3T3 mouse embryonic fibroblast cells, indicating a favorable therapeutic index .
  • Mechanism of Action : The anticancer mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential. This suggests that the compound may interfere with cellular energy metabolism and promote programmed cell death in cancer cells .

Inhibition of Cholinesterases

In addition to anticancer activity, the compound's effects on cholinesterases were investigated. It was found that the anticancer activity did not correlate with cholinesterase inhibition, which is significant for understanding its selectivity and potential side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that specific substituents on the benzene ring significantly influenced the cytotoxic effects of the compounds. For instance:

CompoundSubstituentCytotoxicity against A549Cytotoxicity against NIH/3T3
1BiphenylHighLow
2EthylModerateModerate
3MethylLowHigh

This table illustrates how modifications to the molecular structure can enhance or diminish biological activity.

Case Studies

A detailed case study involved testing various derivatives of benzodioxole-based compounds for their anticancer properties. Among these, one derivative was identified as particularly effective against C6 and A549 cell lines due to its ability to induce apoptosis while maintaining low toxicity to normal cells. This highlights the therapeutic potential of targeting specific cancer pathways while minimizing harm to healthy tissues .

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-11-4-3-5-13(8-11)25-17(20)16(22-24-25)19-21-18(23-28-19)12-6-7-14-15(9-12)27-10-26-14/h3-9H,2,10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAISLJFUNOYJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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